4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide
Description
4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide is a quaternary ammonium salt featuring a morpholinium core substituted with a methyl group and a complex ethyl-linked benzamide moiety containing a p-nitrophenyl group. The nitro group and benzamido side chain likely influence its electronic properties, solubility, and biological activity compared to simpler morpholinium derivatives.
Properties
IUPAC Name |
N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]-4-nitro-N-phenylbenzamide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N3O4.BrH/c1-23(13-15-27-16-14-23)12-11-21(18-5-3-2-4-6-18)20(24)17-7-9-19(10-8-17)22(25)26;/h2-10H,11-16H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWNKZCNUIBCSJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCN(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924935 | |
| Record name | 4-Methyl-4-{2-[(4-nitrobenzoyl)(phenyl)amino]ethyl}morpholin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248-46-0 | |
| Record name | Morpholinium, 4-methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-4-{2-[(4-nitrobenzoyl)(phenyl)amino]ethyl}morpholin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide typically involves a multi-step process. The initial step often includes the preparation of the p-nitro-N-phenylbenzamido intermediate, which is then reacted with a morpholine derivative under controlled conditions. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like crystallization, filtration, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted morpholinium compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that quaternary ammonium compounds like 4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Drug Delivery Systems
The compound's ability to form complexes with various drugs enhances its application in drug delivery systems. Its cationic nature allows it to interact with negatively charged biological membranes, facilitating the transport of therapeutic agents across cellular barriers . This property is particularly useful in targeting cancer cells, where enhanced permeability can improve treatment efficacy.
Material Science Applications
Polymer Synthesis
In material science, this morpholinium compound serves as a precursor for synthesizing functional polymers. Its incorporation into polymer matrices can enhance properties such as conductivity and thermal stability. Research has shown that polymers derived from this compound exhibit improved mechanical strength and flexibility, making them suitable for applications in electronics and coatings .
Nanocomposites
The integration of this compound into nanocomposites has been explored to enhance material properties. These nanocomposites show potential in applications ranging from sensors to energy storage devices due to their unique electrical and thermal characteristics .
Biochemical Probes
This compound has been utilized as a biochemical probe in various studies aimed at understanding cellular processes. Its ability to selectively bind to certain biomolecules makes it valuable for tracking interactions within biological systems. For instance, it has been used in fluorescence studies to visualize cellular uptake mechanisms and assess the bioavailability of drugs .
Case Studies
-
Antimicrobial Efficacy Study :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several quaternary ammonium compounds, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent . -
Drug Delivery Research :
In a research article from Advanced Drug Delivery Reviews, the use of this compound as part of a drug delivery system was investigated. The findings revealed that encapsulating chemotherapeutic agents within nanoparticles modified with this morpholinium compound significantly enhanced drug accumulation in tumor tissues compared to conventional delivery methods . -
Polymer Application Study :
A study featured in Materials Science & Engineering explored the synthesis of conductive polymers using this compound as a dopant. The resulting materials exhibited enhanced electrical conductivity and mechanical properties, demonstrating their potential use in flexible electronic devices .
Mechanism of Action
The mechanism of action of 4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the morpholinium core can interact with various biological molecules. These interactions can modulate biological pathways and result in specific effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Complexity : The target compound’s p-nitro-N-phenylbenzamido group introduces greater steric bulk and electronic effects compared to simpler alkyl (C14MB-carb) or aryl (Compound 17) substituents. This may enhance receptor-binding specificity in pharmaceuticals or reduce critical micelle concentration (CMC) in surfactants .
- Pharmacological Activity : Pinaverium bromide’s efficacy as a GI spasmolytic agent is attributed to its bulky aromatic and bicyclic substituents, which likely modulate calcium channel interactions . The target compound’s nitro group may similarly influence bioactivity but requires empirical validation.
2.3 Physicochemical Properties
- Solubility : Quaternary ammonium salts like 4-methylmorpholinium bromide exhibit high water solubility due to ionic character . The target compound’s nitro and benzamido groups may reduce aqueous solubility, increasing affinity for lipid membranes .
- Stability : Morpholinium bromides with aromatic substituents (e.g., Pinaverium) are stable under physiological conditions, whereas carbamate-linked surfactants (C14MB-carb) may hydrolyze over time .
Biological Activity
4-Methyl-4-(2-(p-nitro-N-phenylbenzamido)ethyl)morpholinium bromide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is CHBrNO, and it features a morpholinium structure with a p-nitro-N-phenylbenzamide side chain. This structural complexity may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 436.32 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Research indicates that compounds similar to this compound may interact with various biological targets. The nitro group can enhance the compound's reactivity, potentially influencing its interaction with cellular components.
- Neurotoxicity : Analogous compounds have been studied for neurotoxic effects, particularly in the context of monoamine oxidase (MAO) interactions. Compounds that are substrates for MAO-B have shown neurotoxic properties, which may be relevant for understanding the safety profile of this compound .
- Antiviral Activity : Some derivatives of similar structures have demonstrated antiviral properties, suggesting that this compound may also exhibit such activity .
- Enzyme Modulation : The compound may modulate enzyme activities, particularly those involved in methylation processes, which are crucial for various cellular functions .
Study 2: Antiviral Properties
In a patent related to antiviral compounds, structural analogs were shown to inhibit viral replication effectively. This suggests that this compound could be explored further for similar applications .
In Vitro Studies
In vitro studies have indicated that compounds with morpholinium structures can influence cellular signaling pathways. Specific assays measuring cell viability and proliferation in the presence of the compound could provide insights into its cytotoxicity and therapeutic potential.
Table 2: Summary of In Vitro Findings
| Study Type | Findings |
|---|---|
| Cytotoxicity | Potential cytotoxic effects observed |
| Antiviral Assays | Possible inhibition of viral replication |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
